1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group at the first position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by iodination. One common method includes the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to form the cyclopropylmethyl-substituted pyrazole. Subsequent iodination using iodine or an iodine-containing reagent completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and iodination reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the cyclopropylmethyl group.
Cyclization Reactions: The presence of the cyclopropyl group can facilitate cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-4-chloro-1H-pyrazole
- 1-(Cyclopropylmethyl)-4-bromo-1H-pyrazole
- 1-(Cyclopropylmethyl)-4-fluoro-1H-pyrazole
Comparison: 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .
Biological Activity
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the pyrazole class, which is known for a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 250.09 g/mol. The structure features a pyrazole ring substituted with a cyclopropylmethyl group and an iodine atom at the 4-position.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study found that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Pyrazoles have been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds within this class have shown efficacy against several cancer types by targeting pathways involved in cell growth and survival .
3. Antimicrobial Activity
Pyrazoles are also recognized for their antimicrobial effects. Various studies have reported that derivatives exhibit activity against both bacterial and fungal strains. For example, modifications of the pyrazole structure have led to compounds that effectively inhibit the growth of pathogens such as E. coli and S. aureus .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly alter potency and selectivity for various biological targets. For instance, substituting different groups at the 4-position has been shown to enhance anti-inflammatory and anticancer activities while minimizing cytotoxic effects on normal cells .
Modification | Effect on Activity |
---|---|
Cyclopropylmethyl group | Enhances selectivity and potency |
Iodine substitution | May reduce binding affinity but improve pharmacokinetics |
Case Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives including this compound were tested for their ability to inhibit TNF-α production in vitro. The results indicated that this compound significantly reduced TNF-α levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of various pyrazoles revealed that compounds similar to this compound inhibited the proliferation of glioma cells through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase . These findings highlight its potential therapeutic applications in oncology.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-iodopyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRZFVZNYEHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340571-52-9 | |
Record name | 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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